Chlorine, isotope of mass 37, at.

Descripción

Significance of Stable Isotope Geochemistry and Nuclear Science

Stable isotope geochemistry is a powerful discipline that utilizes the natural variations in the isotopic compositions of elements to trace geological, hydrological, and environmental processes. researchgate.nete-bookshelf.deunm.edu By analyzing the ratios of stable isotopes, scientists can determine the age of rocks and groundwater, track the movement of water through aquifers, and understand the formation of minerals. researchgate.netgw-project.org In parallel, nuclear science, the study of atomic nuclei and their interactions, is fundamental to understanding the very nature of matter and energy. It has led to groundbreaking applications, including the development of nuclear energy and advanced analytical techniques for isotope detection. researchgate.netpnnl.gov The intersection of these two fields provides a robust framework for employing isotopes like Chlorine-37 to investigate complex systems.

Overview of Chlorine Isotopic Systems in Academic Research

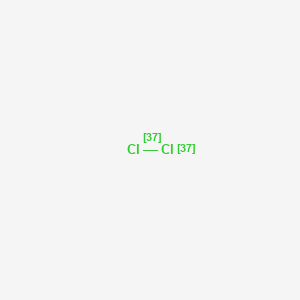

Chlorine possesses two stable isotopes: Chlorine-35 (³⁵Cl) and Chlorine-37 (³⁷Cl). In nature, ³⁵Cl is the more abundant of the two, constituting approximately 75.77% of all chlorine atoms, while ³⁷Cl accounts for the remaining 24.23%. researchgate.netwikipedia.org The relative abundance of these isotopes can vary slightly due to fractionation, a process where physical and chemical reactions discriminate between the isotopes based on their mass. ifremer.frethernet.edu.et These subtle variations are measured against a standard known as Standard Mean Ocean Chloride (SMOC). wikipedia.orgit2isotopes.com

The analysis of chlorine isotope ratios (³⁷Cl/³⁵Cl) is a complex process. Historically, techniques like Thermal Ionization Mass Spectrometry (TIMS) and Isotope Ratio Mass Spectrometry (IRMS) have been employed. rsc.orgnasa.govscience.gov More recently, methods such as Inductively Coupled Plasma Mass Spectrometry/Mass Spectrometry (ICP-MS/MS) are being developed to provide more rapid and accurate measurements, overcoming challenges posed by polyatomic interferences. rsc.orgrsc.org

Table 1: Natural Abundance and Properties of Stable Chlorine Isotopes This table provides a summary of the key properties of the two stable isotopes of chlorine.

| Property | Chlorine-35 (³⁵Cl) | Chlorine-37 (³⁷Cl) |

| Natural Abundance | ~75.77% | ~24.23% |

| Atomic Mass (amu) | 34.96885268 | 36.96590259 |

| Number of Protons | 17 | 17 |

| Number of Neutrons | 18 | 20 |

Research Trajectories for Chlorine-37

The unique nuclear and physical properties of Chlorine-37 have established it as an indispensable tool in several key areas of research.

Solar Neutrino Detection: One of the most celebrated applications of Chlorine-37 was in the Homestake experiment, which provided the first-ever detection of solar neutrinos. wikipedia.orgwikipedia.org Located deep underground to shield it from cosmic rays, the experiment utilized a large tank of perchloroethylene (C₂Cl₄). wikipedia.orgsanfordlab.org The detection process relied on a specific nuclear reaction where an electron neutrino (νe) interacts with a ³⁷Cl nucleus, transforming it into a radioactive isotope of argon, Argon-37 (³⁷Ar). wikipedia.orgwikipedia.orguoregon.edu

νe + ³⁷Cl → ³⁷Ar + e⁻

By periodically extracting and counting the newly formed ³⁷Ar atoms, scientists could infer the rate of neutrino capture. wikipedia.orgyoutube.com The experiment famously detected only about one-third of the neutrinos predicted by the Standard Solar Model, a discrepancy that became known as the "solar neutrino problem." wikipedia.org This puzzle was eventually resolved by the discovery of neutrino oscillations, a phenomenon where neutrinos change "flavor" as they travel from the Sun to the Earth. The Homestake experiment's findings were pivotal in this discovery, earning Raymond Davis Jr. a share of the 2002 Nobel Prize in Physics. wikipedia.orgsanfordlab.org

Hydrological and Geological Tracing: The conservative nature of the chloride ion in water makes chlorine isotopes, including ³⁷Cl, valuable tracers in hydrological studies. gw-project.orgethernet.edu.et By analyzing the ³⁷Cl/³⁵Cl ratio in groundwater, researchers can investigate the origin of salinity, trace water flow paths, and understand the mixing of different water bodies. researchgate.net For instance, studies have used chlorine isotopes to determine the sources of dissolved chloride in aquifers and to estimate the residence time of groundwater, with some studies indicating ages of over a million years for deep groundwater. Isotopic analysis of pore fluids in sedimentary basins has also revealed systematic depletions in ³⁷Cl, which are thought to be related to processes like ion filtration through clay membranes during sediment compaction. ifremer.fr

Advanced Nuclear Reactor Technology: In the field of nuclear energy, Chlorine-37 is crucial for the development of Molten Chloride Salt Fast Reactors (MCFRs). researchgate.netpnnl.govpreprints.org These advanced reactor designs offer potential benefits in terms of fuel breeding and waste transmutation. However, the use of natural chlorine, with its high abundance of ³⁵Cl, presents significant challenges. ³⁵Cl has a much larger neutron absorption cross-section than ³⁷Cl, meaning it readily captures neutrons. researchgate.netpreprints.org This "poisons" the nuclear reaction, reducing the reactor's efficiency. pnnl.gov Furthermore, neutron capture by ³⁵Cl leads to the production of undesirable and hazardous isotopes, namely Sulfur-35 (via an n,p reaction) and the long-lived, water-soluble Chlorine-36 (³⁶Cl). researchgate.netpnnl.govyoutube.com

To overcome these issues, researchers are focused on enriching the chlorine used in the molten salt fuel in ³⁷Cl. pnnl.govpreprints.org Studies have shown that increasing the enrichment of ³⁷Cl significantly improves the neutron economy of the reactor and drastically reduces the production of harmful byproducts. researchgate.netpreprints.org For example, enriching ³⁷Cl to 99% can reduce the formation of ³⁶Cl by a factor of approximately 60 compared to using natural chlorine. preprints.org

Table 2: Impact of Chlorine-37 Enrichment on Molten Chloride Salt Fast Reactor (MCFR) Performance This table illustrates the neutronic benefits of enriching chlorine in the ³⁷Cl isotope for use in MCFRs. Data is conceptual and based on findings from multiple research papers.

| Chlorine Composition | Neutron Economy | Production of ³⁶Cl | Reactor Safety & Efficiency |

| Natural Chlorine (~24% ³⁷Cl) | Poor (High neutron absorption by ³⁵Cl) | High | Reduced |

| Enriched Chlorine (>95% ³⁷Cl) | Significantly Improved | Drastically Reduced | Enhanced |

Cosmochemistry and the Early Solar System: The isotopic composition of elements in meteorites and other extraterrestrial materials provides a window into the formation and evolution of the solar system. nasa.govresearchgate.net Chlorine isotope studies, including the analysis of ³⁷Cl, are expected to reveal significant information about processes in the early solar nebula. nasa.govscience.gov However, this field of research is challenging due to analytical difficulties and has led to some controversial results between different analytical techniques. nasa.govscience.gov Despite these hurdles, the potential for using chlorine isotopes as a tracer for the origins of planetary materials remains a compelling avenue of research. nasa.gov

Structure

3D Structure

Propiedades

Número CAS |

13981-73-2 |

|---|---|

Fórmula molecular |

Cl2 |

Peso molecular |

73.931805 g/mol |

InChI |

InChI=1S/Cl2/c1-2/i1+2,2+2 |

Clave InChI |

KZBUYRJDOAKODT-XPULMUKRSA-N |

SMILES |

ClCl |

SMILES isomérico |

[37Cl][37Cl] |

SMILES canónico |

ClCl |

Origen del producto |

United States |

Nuclear Physics of Chlorine 37

Nuclear Structure and Stability of ³⁷Cl

The stability of an atomic nucleus is determined by the interplay of forces between its constituent protons and neutrons. For ³⁷Cl, a specific combination of these nucleons results in a stable configuration.

Nucleon Configuration and Isotopic Mass

The nucleus of Chlorine-37 is composed of 17 protons and 20 neutrons. wikipedia.orgquora.com This specific configuration places it within the "band of stability," a region on a plot of neutron number versus proton number where stable nuclides are found. pressbooks.pubyoutube.com The number of neutrons being slightly greater than the number of protons is a common characteristic of stable isotopes, particularly for elements heavier than the lightest ones. pressbooks.pub

The atomic mass of Chlorine-37 has been determined to be approximately 36.965903 atomic mass units (amu). mit.edu

Table 1: Nucleon Configuration and Isotopic Mass of ³⁷Cl

| Property | Value |

| Number of Protons (Z) | 17 |

| Number of Neutrons (N) | 20 |

| Mass Number (A) | 37 |

| Isotopic Mass (amu) | 36.965903 mit.edu |

Nuclear Binding Energy and Separation Energies of ³⁷Cl

The stability of a nucleus is quantitatively described by its nuclear binding energy, which is the energy required to disassemble the nucleus into its individual protons and neutrons. For ³⁷Cl, the total binding energy is approximately 317.100455 MeV. mit.edu The binding energy per nucleon, a measure of the average stability of each nucleon, is about 8.570 MeV. chemlin.orgbarwinski.net

Separation energies refer to the energy required to remove a single nucleon (a proton or a neutron) from the nucleus. The neutron separation energy (Sn) for ³⁷Cl is approximately 10.311 MeV, while the proton separation energy (Sp) is about 8.386 MeV. chemlin.org

Table 2: Nuclear Binding and Separation Energies of ³⁷Cl

| Property | Value (MeV) |

| Nuclear Binding Energy | 317.100455 mit.edu |

| Binding Energy per Nucleon | 8.570 chemlin.orgbarwinski.net |

| Neutron Separation Energy | 10.311 chemlin.org |

| Proton Separation Energy | 8.386 chemlin.org |

Nuclear Spin, Parity, and Magnetic Dipole Moments of ³⁷Cl

The ground state of the Chlorine-37 nucleus possesses a nuclear spin of 3/2 and positive parity, denoted as 3/2+. mit.educhemlin.org This is a result of the arrangement of the protons and neutrons within the nuclear shell model.

The magnetic dipole moment is a measure of the magnetic properties of the nucleus. For ³⁷Cl, the recommended value for the magnetic dipole moment is +0.68400 nuclear magnetons (μN). iaea.org

Table 3: Nuclear Spin, Parity, and Magnetic Dipole Moment of ³⁷Cl

| Property | Value |

| Nuclear Spin (I) | 3/2 mit.educhemlin.org |

| Parity (P) | + mit.educhemlin.org |

| Magnetic Dipole Moment (μ) | +0.68400 μN iaea.org |

Excited Nuclear States of ³⁷Cl

Like all nuclei, the Chlorine-37 nucleus can exist in excited states with energies higher than its ground state. These excited states are transient and decay to lower energy levels, including the ground state, through the emission of gamma rays or other particles.

Energy Level Schemes and Gamma-Ray Branching Ratios

The excited states of ³⁷Cl are characterized by specific energy levels. For instance, an excited state exists at 1.727 MeV above the ground state. chegg.com The decay from these excited states to lower energy levels can occur through various pathways, with each pathway having a specific probability known as the branching ratio. The branching ratios for the gamma rays emitted from the decay of excited states provide crucial information about the nuclear structure. While detailed branching ratios for all transitions in ³⁷Cl are extensive and beyond the scope of a general overview, they are determined through experimental measurements.

Further research is needed to provide a comprehensive table of energy levels and their corresponding gamma-ray branching ratios.

Lifetimes and Resonance Properties of Excited States

The lifetimes of excited nuclear states are typically very short, often on the order of picoseconds or less. aps.org The lifetime of a particular excited state is inversely proportional to its decay width, which is a measure of the probability of decay per unit time.

Resonance properties refer to the phenomenon where a nucleus is more likely to be excited to a particular energy level if the incoming particle or photon has an energy that precisely matches the energy difference between the ground state and that excited state. The study of these resonances provides valuable information about the energies and properties of the excited states.

Further research is required to provide specific lifetime and resonance property data for the excited states of ³⁷Cl.

Nuclear Reactions Probing Excited States of ³⁷Cl

A variety of nuclear reactions are employed to populate and study the excited states of ³⁷Cl. These experiments provide crucial data on energy levels, spin-parity assignments, and the lifetimes of these transient states.

Heavy-ion fusion-evaporation reactions are a powerful tool for investigating high-spin states. In these reactions, a heavy projectile ion is fused with a lighter target nucleus, forming a highly excited compound nucleus that then de-excites by evaporating particles (like protons, neutrons, and alpha particles). The subsequent gamma-ray emissions from the residual nucleus, in this case ³⁷Cl, are detected to construct a level scheme. For instance, the γ-ray decays of high-spin states in ³⁷Cl have been extensively studied using reactions induced by the bombardment of targets such as Magnesium-24 (²⁴Mg), Magnesium-26 (²⁶Mg), and Aluminum-27 (²⁷Al) with beams of Nitrogen-14 (¹⁴N) and Oxygen-18 (¹⁸O). osti.gov

Through techniques like γ-γ coincidence measurements, where the detection of one gamma ray is correlated with another, a cascade of transitions can be established. Furthermore, γ-ray angular distribution and linear polarization measurements help in determining the spin and parity of the excited states. osti.gov Recoil-distance lifetime measurements provide information on the lifetimes of these states. osti.gov These experimental efforts have revealed that the observed high-spin states in ³⁷Cl can be attributed to the excitation of one or two nucleons from the sd shell to the fp shell. osti.gov

Another important class of reactions for probing nuclear structure are transfer reactions. While direct studies on ³⁷Cl are specific, reactions on neighboring nuclei, such as the ³⁶S(d,p)³⁷S reaction, provide valuable insights into the single-particle nature of nuclear states in this mass region. osti.gov Such reactions, where one or more nucleons are transferred to or from the target nucleus, are particularly sensitive to the shell structure of the nucleus.

The study of gamma rays emitted following neutron capture, as in the ³⁷Cl(n,γ)³⁸Cl reaction, also yields important spectroscopic information. The analysis of the prompt gamma-ray spectrum from this process allows for a detailed characterization of the energy levels of the product nucleus. aip.org

Table 1: Examples of Nuclear Reactions Used to Study ³⁷Cl and Neighboring Nuclei

| Reaction | Type | Information Obtained |

| ²⁴Mg(¹⁴N, xnyp)³⁷Cl | Heavy-ion fusion-evaporation | High-spin states, decay schemes, spin-parity assignments, lifetimes of excited states. osti.gov |

| ²⁶Mg(¹⁸O, xnyp)³⁷Cl | Heavy-ion fusion-evaporation | High-spin states, decay schemes, spin-parity assignments. osti.gov |

| ²⁷Al(¹⁴N, xnyp)³⁷Cl | Heavy-ion fusion-evaporation | High-spin states, decay schemes, spin-parity assignments. osti.gov |

| ³⁶S(d,p)³⁷S | Transfer Reaction | Information on single-particle states and shell structure in the A=37 region. osti.gov |

| ³⁷Cl(n,γ)³⁸Cl | Neutron Capture | Gamma-ray spectrum, energy levels of the compound nucleus. aip.org |

Theoretical Nuclear Models for ³⁷Cl

To interpret the wealth of experimental data, theoretical models are indispensable. The nuclear shell model, in particular, has been highly successful in describing the structure of nuclei like ³⁷Cl.

Shell-Model Calculations for ³⁷Cl

The nuclear shell model is a theoretical framework that describes the arrangement of nucleons in discrete energy levels, or shells, within the nucleus, analogous to the arrangement of electrons in atomic shells. uam-csic.essoton.ac.uk For nuclei in the mass region of ³⁷Cl, the relevant valence space for nucleons is often the sd shell. However, to describe many of the observed excited states, especially those with higher spins, it is necessary to include orbitals from the fp shell in the model space. osti.gov

In a shell-model calculation, a key component is the Hamiltonian, which includes the single-particle energies of the valence orbitals and the effective interaction between the valence nucleons. bjp-bg.com By diagonalizing the Hamiltonian matrix in the chosen model space, the energy levels and wave functions of the nucleus can be calculated. arxiv.org These theoretical predictions can then be compared with experimental data.

For ³⁷Cl, shell-model calculations have been performed to interpret the experimentally observed level schemes. osti.gov These calculations can reproduce the energies of many of the excited states and provide insights into their underlying structure, such as whether they are predominantly single-particle or collective in nature. The agreement, or lack thereof, between calculation and experiment helps to refine the theoretical models and the effective interactions used.

Effective Interactions in ³⁷Cl Nuclear Structure Studies

The interaction between nucleons within a nucleus is a complex manifestation of the fundamental strong force. In the context of the shell model, where calculations are performed in a truncated model space (the valence space), the bare nucleon-nucleon interaction must be replaced by a model-space effective interaction. arxiv.org This effective interaction accounts for the degrees of freedom that have been excluded from the calculation, such as the inert core and higher-lying orbitals.

The derivation of these effective interactions can be done phenomenologically, by fitting the matrix elements of the interaction to experimental data for a range of nuclei in the model space. arxiv.org An example of a widely used phenomenological interaction for the sd-shell is the Universal SD-shell interaction (USD). bjp-bg.comarxiv.org

Alternatively, microscopic effective interactions can be derived from the fundamental nucleon-nucleon potentials. arxiv.org These approaches, often employing sophisticated many-body techniques like the Okubo-Lee-Suzuki transformation, aim to provide a more fundamental basis for the shell-model calculations. arxiv.orgbohrium.com For the sd-shell, interactions have been derived from modern nucleon-nucleon potentials such as Daejeon16. arxiv.orgbohrium.com The quality of these derived interactions is judged by their ability to reproduce experimental observables across the sd-shell. bohrium.com

The choice of the effective interaction is critical for the success of shell-model calculations. For ³⁷Cl and its neighbors, various effective interactions are used to describe the nuclear properties, with ongoing research focused on developing more accurate and predictive interactions. osti.govaps.org

Table 2: Key Concepts in Shell-Model Calculations for ³⁷Cl

| Concept | Description | Relevance to ³⁷Cl |

| Model Space | The set of single-particle orbitals that the valence nucleons are allowed to occupy. | For ³⁷Cl, this typically includes the sd-shell orbitals, and for higher energy states, the fp-shell orbitals. osti.gov |

| Single-Particle Energies | The energies of the individual valence orbitals. | These are a fundamental input to the shell-model Hamiltonian. bjp-bg.com |

| Effective Interaction | The residual interaction between valence nucleons within the chosen model space. | Crucial for accurately calculating the energy levels and other properties of ³⁷Cl. Both phenomenological (e.g., USDB) and microscopic interactions are used. bjp-bg.comarxiv.org |

| Hamiltonian | The operator representing the total energy of the system, constructed from single-particle energies and the effective interaction. | Its diagonalization yields the theoretical energy spectrum and wave functions for ³⁷Cl. arxiv.org |

Isotopic Composition and Terrestrial Distribution of Chlorine 37

Natural Abundance of ³⁷Cl and Isotopic Ratios

Chlorine-37 constitutes approximately 24.23% of the total chlorine atoms found in nature, with chlorine-35 making up the remaining 75.77%. sciopen.com This gives them a relative abundance ratio of roughly 1:3. researchgate.netresearchgate.net The standard atomic weight of chlorine is a reflection of this isotopic mix. researchgate.net Due to these stable proportions, significant deviations in the ³⁷Cl/³⁵Cl ratio within natural materials can provide valuable insights into the physical and chemical processes they have undergone.

The isotopic composition of chlorine is typically expressed in delta notation (δ³⁷Cl) in parts per thousand (‰) relative to a standard. The formula for calculating δ³⁷Cl is:

δ³⁷Cl (‰) = [ (³⁷Cl/³⁵Cl)sample / (³⁷Cl/³⁵Cl)standard – 1 ] × 1000

A positive δ³⁷Cl value indicates an enrichment of the heavier isotope (³⁷Cl) in the sample compared to the standard, while a negative value signifies depletion.

Standard Reference Materials for Chlorine Isotope Analysis (e.g., Standard Mean Ocean Chloride - SMOC)

To ensure consistency and comparability of chlorine isotope data across different laboratories and studies, a standardized reference material is essential. For many years, Standard Mean Ocean Chloride (SMOC) has served as the primary international reference for δ³⁷Cl measurements. geoscienceworld.org The underlying principle for using seawater as a standard is its general isotopic homogeneity. Studies of seawater from various oceans and depths have shown that the δ³⁷Cl value is remarkably constant, with variations typically within the analytical precision of measurement (approximately ±0.10‰). geoscienceworld.orgifremer.fr This uniformity makes any representative seawater sample a suitable proxy for SMOC. geoscienceworld.org

While SMOC is the conceptual standard with a defined δ³⁷Cl value of 0‰, in practice, tangible reference materials are used for calibration. The National Institute of Standards and Technology (NIST) provides Standard Reference Material (SRM) 975a, a sodium chloride solution, which is a widely used secondary reference material for chlorine isotope analysis.

| Reference Material | Description | δ³⁷Cl Value (‰) |

| Standard Mean Ocean Chloride (SMOC) | The international standard for chlorine isotope measurements. | 0 |

| NIST SRM 975a | A sodium chloride solution used as a secondary reference material. | +0.2 |

| ISL-354 | A sodium chloride reference material. | +0.05 |

This table provides an overview of key reference materials used in chlorine isotope analysis.

Global Distribution of δ³⁷Cl in Natural Systems

The isotopic composition of chlorine, expressed as δ³⁷Cl, exhibits significant variations across different terrestrial reservoirs. These variations are the result of isotopic fractionation, where physical and chemical processes preferentially partition the lighter ³⁵Cl and heavier ³⁷Cl isotopes.

δ³⁷Cl Variations in Hydrosphere (e.g., Ocean, Groundwater)

The hydrosphere, encompassing oceans, groundwater, and other water bodies, displays a range of δ³⁷Cl values that reflect the origin, mixing, and transport history of the dissolved chloride.

As the definitional standard, the open ocean has a δ³⁷Cl value of 0‰. geoscienceworld.org However, marine pore waters can exhibit deviations from this value. For instance, studies of pore waters in marine sediments have reported δ³⁷Cl values that can differ from the overlying seawater, indicating processes such as diffusion and mineral-water interactions within the sediment column. ifremer.fr

Groundwater systems show a broader range of δ³⁷Cl values, influenced by the source of the chloride and subsequent subsurface processes. For example, groundwater in the Anyang area of China demonstrated that Quaternary unconfined aquifer water, primarily recharged by precipitation, generally has negative δ³⁷Cl values. sciopen.com In contrast, karst water in the same region showed generally positive δ³⁷Cl values, which is attributed to the dissolution of evaporite minerals like gypsum. sciopen.com Isotope fractionation due to ion filtration through clay-rich aquitards can also lead to more negative δ³⁷Cl values in confined aquifers. sciopen.com Diffusion is another significant process causing isotopic fractionation in groundwater, with the lighter ³⁵Cl diffusing faster, leading to an enrichment of ³⁷Cl in the source water. geoscienceworld.org

| Hydrosphere Component | Typical δ³⁷Cl Range (‰) | Key Influencing Factors |

| Ocean Water (SMOC) | 0 | Homogeneous composition |

| Marine Pore Waters | Variable around 0 | Diffusion, mineral-water interaction |

| Groundwater (Quaternary unconfined) | Generally negative | Precipitation recharge |

| Groundwater (Karst) | Generally positive | Dissolution of evaporites |

| Groundwater (Confined) | Can be negative | Ion filtration, diffusion |

This interactive table summarizes the typical δ³⁷Cl variations in different parts of the hydrosphere.

δ³⁷Cl Variations in Geological Formations (e.g., Minerals, Sediments, Brines)

Geological formations preserve a record of the chlorine isotopic composition of past fluids and environments.

The precipitation of chloride-bearing minerals from aqueous solutions is a key process that fractionates chlorine isotopes. For instance, the formation of halite (NaCl) from a brine preferentially incorporates the heavier ³⁷Cl isotope into the crystal structure, leaving the residual brine depleted in ³⁷Cl. researchgate.net The magnitude and even the direction of this fractionation can depend on the specific mineral precipitating. researchgate.net

Sediments can exhibit a range of δ³⁷Cl values depending on their depositional environment and the source of their pore fluids. Clay-rich marine sediments have been shown to be sites of significant chlorine isotope fractionation, particularly where smectite clays (B1170129) are abundant. ifremer.fr The interaction between fluids and these clays can produce pore waters with significantly depleted δ³⁷Cl values. ifremer.fr

| Geological Material | Typical δ³⁷Cl Range (‰) | Key Influencing Factors |

| Halite | Can be positive relative to brine | Preferential incorporation of ³⁷Cl during precipitation |

| Clay-rich Sediments | Pore fluids can be significantly negative | Ion filtration and interaction with clay minerals |

| Gulf Coast Formation Waters | -1.24 to +0.58 | Diffusion, advective mixing |

| Tibetan Plateau Saline Springs | -1.55 to +0.97 | Leaching of halite deposits |

| Magmatic Brines | Can be negative | Kinetic fractionation during exsolution from magma |

This interactive table highlights the δ³⁷Cl variations observed in various geological formations.

δ³⁷Cl Variations in Atmospheric Systems

The atmosphere is another domain where chlorine isotope variations provide valuable information, particularly concerning the sources and fate of atmospheric chlorides. Atmospheric aerosols , which are fine solid or liquid particles suspended in the air, can carry chloride from both natural and anthropogenic sources. nih.govpnnl.gov

The δ³⁷Cl of rainwater has been a subject of study to understand the sources of atmospheric chloride. sciopen.com Research has also focused on the isotopic composition of chlorine in stratospheric aerosols. It has been found that perchlorate (B79767) (ClO₄⁻) in the stratosphere, a component of which is formed from cosmic ray interactions, is a significant contributor to perchlorate found in groundwater. pnas.org The isotopic signatures in these atmospheric compounds can help trace their origins and transport pathways. The sources of atmospheric HCl in the UK and Western Europe have also been investigated, highlighting the role of both marine and industrial emissions. sciopen.com While the study of δ³⁷Cl in atmospheric systems is less extensive than in hydro- and geological systems, it holds significant potential for understanding atmospheric chemistry and pollutant transport.

Production and Enrichment Methodologies for Chlorine 37

Artificial Production Routes of Chlorine-37

The artificial production of Chlorine-37 involves the transmutation of other nuclides. While enrichment from natural chlorine is the more common approach for obtaining ³⁷Cl, specific nuclear reactions can be employed to generate this isotope.

Neutron irradiation of naturally occurring chlorine, which consists of Chlorine-35 (³⁵Cl) and Chlorine-37 (³⁷Cl), is generally not a viable method for producing ³⁷Cl. Instead, this process leads to the formation of other chlorine isotopes.

When ³⁵Cl, the more abundant isotope (about 75.77% natural abundance), captures a neutron, it transmutes into Chlorine-36 (³⁶Cl). pnnl.govwikipedia.org

³⁵Cl + n → ³⁶Cl + γ

³⁶Cl is an undesirable, long-lived radionuclide with a half-life of approximately 301,000 years, which presents challenges for radioactive waste management in nuclear applications. pnnl.govwikipedia.org

Neutron capture by the stable isotope ³⁷Cl results in the formation of Chlorine-38 (³⁸Cl).

³⁷Cl + n → ³⁸Cl + γ

³⁸Cl is a short-lived radioactive isotope with a half-life of about 37.2 minutes, which then decays to the stable Argon-38 (³⁸Ar). preprints.org Due to these reaction pathways, neutron irradiation of natural chlorine is a method for producing specific radioactive chlorine isotopes rather than for increasing the abundance of stable ³⁷Cl.

A key artificial production route for Chlorine-37 is through the radioactive decay of other synthesized nuclides. One such pathway is the beta decay of Sulfur-37 (³⁷S). Sulfur-37 can be produced in a particle accelerator and subsequently decays into Chlorine-37 by emitting a beta particle (an electron). chemlin.org

³⁷S → ³⁷Cl + β⁻

Sulfur-37 itself is a radionuclide with a short half-life of 5.05 minutes, making this a rapid transmutation process. chemlin.org This method represents a direct way to artificially generate ³⁷Cl from a different element.

Another reaction of note involves the interaction of solar neutrinos with ³⁷Cl, which transmutes it into Argon-37 (³⁷Ar). This reaction was fundamental to the Homestake experiment for detecting solar neutrinos. The reverse reaction, where ³⁷Ar captures an electron and decays back to ³⁷Cl, also occurs. wikipedia.org

³⁷Cl + νₑ → ³⁷Ar + e⁻

While this demonstrates a nuclear pathway involving ³⁷Cl, it is a detection method for neutrinos and not a practical route for the production or enrichment of Chlorine-37.

Isotope Separation Techniques for Chlorine-37 Enrichment

Due to the challenges and low yield of artificial production, the primary method for obtaining high-purity Chlorine-37 is through the enrichment of natural chlorine, which contains approximately 24.23% ³⁷Cl. wikipedia.orgwikipedia.org This involves separating the heavier ³⁷Cl from the lighter and more abundant ³⁵Cl.

Physical separation methods exploit the mass difference between the isotopes. Several techniques have been developed and investigated for chlorine isotope separation.

Gas centrifugation is a well-established method for isotope separation that relies on the principles of centrifugal force. In this process, a gaseous chlorine-containing compound, such as hydrogen chloride (HCl) or uranium hexafluoride (UF₆) in the case of uranium enrichment, is fed into a rapidly spinning centrifuge. preprints.orgwikipedia.org

The rotation creates a strong centrifugal force, pushing the heavier molecules (containing ³⁷Cl) towards the wall of the cylinder, while the lighter molecules (containing ³⁵Cl) tend to remain closer to the center. This creates a radial concentration gradient, allowing for the separation of the isotopes. By arranging numerous centrifuges in a cascade system, successively higher concentrations of ³⁷Cl can be achieved. preprints.org

Historically, the gas centrifuge was one of the first devices successfully used to separate chlorine isotopes in 1934 by Jesse Beams. buyisotope.com

Table 1: Gas Centrifugation Parameters for Chlorine Isotope Separation

| Parameter | Description | Impact on Separation |

|---|---|---|

| Feed Gas | A suitable gaseous chlorine compound (e.g., HCl). | The molecular weight and stability of the gas are crucial for efficient separation. |

| Rotational Speed | The speed at which the centrifuge cylinder spins. | Higher speeds generate greater centrifugal force, leading to a better separation factor. preprints.org |

| Temperature | The operating temperature of the centrifuge. | A decrease in temperature can slightly increase the separation factor. preprints.org |

| Cascade System | A series of interconnected centrifuges. | Allows for progressive enrichment to achieve high-purity ³⁷Cl. |

Fractional distillation is a separation technique that utilizes the small differences in the boiling points of isotopic molecules (isotopologues). In the case of chlorine, compounds like chloroform (B151607) (CHCl₃) or carbon tetrachloride (CCl₄) can be used. preprints.org

During distillation, the molecular variety containing the lighter isotope (³⁵Cl) tends to have a slightly higher vapor pressure and will be more concentrated in the vapor phase (the distillate). Conversely, the heavier molecules containing ³⁷Cl will be enriched in the remaining liquid in the still pot. preprints.org By repeatedly vaporizing and condensing the mixture in a distillation column, a separation between the ³⁵Cl- and ³⁷Cl-containing compounds can be achieved.

Table 2: Research Findings on Fractional Distillation for ³⁷Cl Enrichment

| Compound | Observation | Reference |

|---|---|---|

| Chloroform (CHCl₃) | Enrichment of ³⁷Cl found in the still pot. | preprints.org |

Chemical Exchange Methods

Chemical exchange methods for isotope separation are based on the slight differences in chemical properties between isotopes, which lead to an isotopic fractionation between two different chemical species in equilibrium. These methods have been explored for chlorine isotope separation, particularly in the context of ion exchange chromatography. osti.gov

Research has shown that chlorine isotopes can be fractionated in ion exchange systems. For instance, studies have investigated chlorine isotope effects in anion exchange chromatography, where the distribution of chlorine-35 and chlorine-37 differs between the stationary resin phase and the mobile liquid phase. osti.govpreprints.org The separation factor in these systems is influenced by the chemical environment, including the type of resin and the composition of the eluent. preprints.org While promising, these methods require extensive investigation into the chemical thermodynamics and hydrodynamics to be viable for large-scale production. preprints.org

Emerging Industrial-Scale Separation Technologies for ³⁷Cl

The demand for significant quantities of chlorine-37, particularly for next-generation nuclear reactors, has spurred research into more scalable and cost-effective separation technologies. energy.gov Several emerging methods are being investigated for their potential to meet this demand. energy.govgoogle.com

Liquid-liquid extraction, also known as solvent extraction, is a separation technique based on the differential solubility of compounds in two immiscible liquid phases, typically an aqueous and an organic phase. wikipedia.orglibretexts.org The principle involves the transfer of a target species from one liquid phase to another. wikipedia.org For isotope separation, this would involve creating conditions where one isotope preferentially partitions into one of the liquid phases.

This method is being explored for the separation of chlorine isotopes. energy.gov The process would likely involve the use of specific complexing agents that can selectively interact with either chlorine-35 or chlorine-37, thereby facilitating their separation into the different liquid phases. libretexts.org While still in the research and development phase for chlorine-37, liquid-liquid extraction offers the potential for a continuous and scalable process. energy.govwikipedia.org

Isotachophoresis (ITP) is an electrophoretic technique that separates ions based on their differing electrophoretic mobilities in an electric field. nih.gov In ITP, sample ions are focused between a leading electrolyte (LE) with high mobility ions and a trailing electrolyte (TE) with low mobility ions. When an electric field is applied, the separated ion zones migrate at the same velocity, hence the name "isotachophoresis" (equal speed). nih.gov

The application of ITP for chlorine isotope separation is an area of active research. energy.gov The separation of ³⁵Cl⁻ and ³⁷Cl⁻ ions would rely on the subtle difference in their ionic mobilities. The choice of appropriate leading and trailing electrolytes is crucial for achieving effective separation. Microfluidic platforms are being explored to implement ITP for isotope separation, offering advantages such as small sample volumes and precise control over the separation process. energy.govnih.gov

Microchannel distillation is a process intensification technology that enhances the efficiency of distillation by conducting it within microchannels. google.compnnl.gov Distillation separates components based on differences in their boiling points. google.com In the case of isotopic separation, the slight difference in vapor pressure between isotopic molecules is exploited.

For chlorine-37, this would likely involve the distillation of a chlorine-containing compound where the molecule with ³⁷Cl has a slightly different volatility than the molecule with ³⁵Cl. preprints.org Microchannel distillation significantly reduces the required column length for a given separation by enhancing mass transfer between the liquid and vapor phases. pnnl.gov Research has demonstrated the potential of this technology for difficult separations, and it is being investigated for isotopic enrichment, including that of chlorine. energy.govpnnl.gov The use of microchannels allows for better heat and mass transfer, leading to a more compact and efficient separation process. google.compnnl.gov

Advanced Analytical Techniques for Chlorine Isotope Ratio Analysis

Sample Preparation Methodologies for Chlorine Isotope Analysis

The journey from a raw sample to an isotopically analyzed result begins with meticulous sample preparation. The primary goal is to isolate chlorine and convert it into a form suitable for mass spectrometric analysis, while minimizing isotopic fractionation and contamination.

A widely employed method for preparing chlorine for isotope ratio analysis involves its conversion to methyl chloride (CH₃Cl) gas. This multi-step procedure is particularly suited for subsequent analysis by gas-source mass spectrometry. it2isotopes.com

The process typically begins with the precipitation of inorganic chloride from a solution as silver chloride (AgCl). it2isotopes.com This is a critical step that requires careful control of conditions such as chloride concentration, ionic strength, and pH to ensure quantitative recovery and prevent isotopic fractionation. it2isotopes.com To achieve this, samples may be diluted or evaporated to reach the target chloride concentration. The pH is often adjusted to 2 using ultra-pure nitric acid, and the solution is heated to drive off dissolved carbon dioxide. it2isotopes.com

Once precipitated, the silver chloride is meticulously rinsed, often with dilute nitric acid, and dried. it2isotopes.com The purified AgCl is then reacted with an excess of methyl iodide (CH₃I) in a sealed vial, typically heated at around 80°C for an extended period (e.g., 48 hours) to ensure the complete conversion to methyl chloride gas. it2isotopes.com While this method traditionally requires at least 2 mg of chloride, it has been adapted for samples with concentrations as low as 0.1 mg of Cl-. it2isotopes.com The resulting CH₃Cl gas is then ready for introduction into a mass spectrometer for isotopic analysis. it2isotopes.com

Table 1: Typical Conditions for Conversion of AgCl to CH₃Cl

| Parameter | Condition | Reference |

|---|---|---|

| Reactant | Methyl Iodide (CH₃I) | it2isotopes.com |

| Temperature | ~80°C | it2isotopes.com |

| Duration | 48 hours | it2isotopes.com |

| Typical Sample Size (Cl⁻) | ≥ 2 mg | it2isotopes.com |

| Minimum Sample Size (Cl⁻) | ~0.1 mg | it2isotopes.com |

While the conversion to a gaseous form is common, techniques for the direct analysis of solid chlorine compounds have also been developed, primarily for use with Thermal Ionization Mass Spectrometry (TIMS). This approach can be advantageous for small samples and can bypass the potential for isotopic fractionation during the conversion to methyl chloride.

In this methodology, the chlorine within a sample is typically first converted to a salt, with cesium chloride (CsCl) being a common choice. researchgate.net For instance, after precipitating chlorine as silver chloride (AgCl), it can be further processed and converted to CsCl. researchgate.net This solid CsCl sample is then loaded directly onto a metal filament, often made of tantalum or rhenium, within the TIMS source. wikipedia.org The filament is heated, causing the sample to ionize. The resulting ions are then accelerated and separated by the mass spectrometer. For chlorine isotope analysis using this method, the Cs₂Cl⁺ ion is often measured. researchgate.netresearchgate.net

Ensuring the purity of the chlorine sample is paramount for accurate isotope ratio analysis, as contaminants can interfere with the mass spectrometric measurement and introduce isotopic fractionation. Several strategies are employed to mitigate this risk.

During the precipitation of silver chloride, the solution's chemistry is carefully controlled. This includes adjusting the pH to approximately 2 with ultra-pure nitric acid and heating the solution to expel dissolved CO₂. it2isotopes.com To further minimize the effects of the sample matrix, chemicals such as potassium nitrate (B79036), sodium phosphate (B84403) dibasic, and citric acid monohydrate can be added to fix the ionic strength and buffer the pH. it2isotopes.com These additions also help to remove potential contaminants from the sample. it2isotopes.com

After precipitation, the silver chloride is thoroughly rinsed, typically with a dilute nitric acid solution (e.g., 5%), to remove any remaining soluble impurities before being dried. it2isotopes.com For samples that are combusted, such as organochlorines, a critical step is the complete dissolution of the resulting inorganic copper chlorides, which can be sensitive to the sample size. nih.gov The use of high-purity reagents throughout the entire preparation process is also essential to prevent the introduction of external chlorine contamination. icm.edu.pl

Mass Spectrometric Techniques for ³⁷Cl/³⁵Cl Ratio Determination

The heart of chlorine isotope analysis lies in the mass spectrometer, which separates the isotopes based on their mass-to-charge ratio and measures their relative abundances. Two primary techniques, Dual Inlet Isotope Ratio Mass Spectrometry and Thermal Ionization Mass Spectrometry, have been the workhorses for high-precision ³⁷Cl/³⁵Cl measurements.

Dual Inlet Isotope Ratio Mass Spectrometry (DI-IRMS) is a highly precise technique for analyzing gases and is the method of choice for samples converted to methyl chloride (CH₃Cl). nih.gov The "dual inlet" system allows for the rapid and repeated comparison of the sample gas with a reference gas of known isotopic composition. nih.gov This direct comparison minimizes instrumental drift and allows for very precise measurements.

In a typical DI-IRMS setup for chlorine isotope analysis, the CH₃Cl gas from the sample and a standard CH₃Cl gas are alternately introduced into the ion source of the mass spectrometer. nih.gov The gases are ionized, and the resulting ion beams of CH₃³⁵Cl⁺ (mass 50) and CH₃³⁷Cl⁺ (mass 52) are separated by a magnetic field and collected simultaneously by a pair of Faraday cups. nih.gov The ratio of the ion currents is then used to determine the ³⁷Cl/³⁵Cl ratio of the sample relative to the standard. DI-IRMS is best suited for samples containing more than 10 micromoles of chlorine and can achieve reproducibilities of ≤0.1‰. researchgate.net

Table 2: Performance Characteristics of DI-IRMS for Chlorine Isotope Analysis

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Methyl Chloride (CH₃Cl) | nih.gov |

| Typical Sample Size | > 10 µmol Cl | researchgate.net |

| Reproducibility (2σ) | ≤ 0.1‰ | researchgate.net |

Thermal Ionization Mass Spectrometry (TIMS) is a powerful technique for the high-precision isotopic analysis of solid samples. wikipedia.org It is particularly advantageous for small sample sizes. nih.gov In the context of chlorine isotope analysis, TIMS is used for the direct measurement of solid chlorine compounds, such as CsCl. researchgate.net

The solid sample is loaded onto a metal filament in the mass spectrometer's source and heated to a high temperature, causing the atoms to ionize. wikipedia.org For chlorine analysis, a positive thermal ionization method measuring the Cs₂Cl⁺ ion is commonly used. researchgate.net The resulting ions are then accelerated, focused into a beam, and separated by mass in a magnetic sector. wikipedia.org

TIMS is highly sensitive and can accommodate samples containing approximately 0.1 to 0.3 micromoles of chlorine, with achievable uncertainties of ≤0.2‰. researchgate.net However, TIMS data can be sensitive to the amount of chlorine being measured, and careful standardization is required to correct for machine-induced mass fractionation. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for elemental and isotopic analysis. However, the accurate and precise determination of chlorine isotope ratios using standard ICP-MS presents significant challenges. The primary obstacle lies in the presence of major polyatomic interferences that overlap with the masses of the two stable chlorine isotopes. Specifically, the ion ³⁵Cl⁺ is interfered with by ¹⁶O¹⁸O¹H⁺, and more critically for the analysis of the mass 37 isotope, ³⁷Cl⁺ is obscured by the polyatomic ion ³⁶Ar¹H⁺, which is formed from the argon plasma gas and hydrogen from the sample solvent. pnnl.govrsc.orgnih.gov These interferences can lead to inaccurate and imprecise isotope ratio measurements. Overcoming these interferences requires specialized approaches, which are addressed by the more advanced configurations of ICP-MS technology.

Tandem mass spectrometry, or ICP-MS/MS, offers a robust solution for eliminating polyatomic interferences in chlorine isotope analysis. pnnl.govrsc.orgnih.gov This technique utilizes a collision/reaction cell (CRC) placed between two quadrupoles (mass filters). The first quadrupole is set to only allow ions of a specific mass-to-charge ratio (m/z), such as 37, to enter the CRC. Inside the cell, a reaction gas is introduced, which selectively reacts with either the analyte ions (³⁷Cl⁺) or the interfering ions (³⁶Ar¹H⁺).

This process, often referred to as a "mass-shift" method, effectively separates the isotopes from their interferences. For instance, using oxygen (O₂) as a reaction gas can convert chlorine ions to their oxide forms (e.g., ³⁷ClO⁺), which can then be measured at a different, interference-free mass (m/z 53). pnnl.govrsc.orgnih.gov Alternatively, hydrogen (H₂) can be used as a reaction gas. nih.govrsc.org Studies have shown that ICP-MS/MS significantly improves the precision and accuracy of chlorine isotopic measurements compared to single-quadrupole instruments. pnnl.govrsc.orgrsc.org This methodology allows for rapid and accurate analysis of both natural and enriched chlorine isotope ratios in diverse sample matrices without the need for complex and time-consuming chemical separation, leading to a much higher sample throughput. pnnl.govrsc.org

Table 1: Comparison of Reaction Gases for Chlorine Isotope Analysis by ICP-MS/MS

| Reaction Gas | Achieved Precision (RSD) | Concentration Range | Reference |

|---|---|---|---|

| Oxygen (O₂) | 0.3 - 2% | 1 - 100 mg kg⁻¹ | nih.gov |

| Hydrogen (H₂) | 0.2 - 0.5% | 1 - 10 mg kg⁻¹ | nih.gov |

For the highest precision in isotope ratio measurements, multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) is the gold standard. carleton.eduspectroscopyonline.com This instrument combines a stable plasma source with a magnetic sector mass analyzer and an array of detectors (Faraday cups) that simultaneously measure the ion beams of different isotopes. carleton.eduspectroscopyonline.com This parallel detection eliminates the sequential scanning of a single detector, leading to superior precision.

However, like standard ICP-MS, MC-ICP-MS analysis of chlorine isotopes is challenged by the low ionization potential of chlorine and the significant isobaric interference of ³⁶Ar¹H⁺ on ³⁷Cl⁺. ucla.edu To overcome this, MC-ICP-MS instruments must be operated at a high mass resolution of ≥10,000, which is capable of separating the ³⁷Cl⁺ peak from the ³⁷ArH⁺ interference. ucla.edunih.gov A novel approach involves coupling a gas chromatograph (GC) directly to the MC-ICP-MS. ucla.edunih.gov This allows for the analysis of individual chlorinated aliphatic hydrocarbons, eliminating the need for offline sample preparation. Studies have demonstrated that this GC/MC-ICPMS method can achieve a precision of 0.12‰ for solvent samples. ucla.edunih.gov

Table 2: Research Findings on GC/MC-ICPMS for Chlorine Isotope Analysis

| Parameter | Finding | Reference |

|---|---|---|

| Technique | Gas Chromatography/Multi-Collector-ICPMS (GC/MC-ICPMS) | ucla.edunih.gov |

| Key Challenge | Interference of ³⁷ArH⁺ with ³⁷Cl⁺ | ucla.edunih.gov |

| Solution | High mass resolution (≥10,000) | ucla.edunih.gov |

| Precision | 0.12‰ (2x standard error) for samples of 200 nmol to 1.3 µmol | ucla.edunih.gov |

| Sample Type | Chlorinated Aliphatic Hydrocarbons (e.g., PCE, TCE) | ucla.edu |

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is a well-established technique for measuring stable isotope ratios of light elements in specific organic compounds. For chlorine isotope analysis, the method often involves the online coupling of a gas chromatograph, for separation of compounds, to an isotope ratio mass spectrometer. it2isotopes.com In many traditional methods, the chlorinated analyte is converted to a simple, easily measurable gas, such as methyl chloride (CH₃Cl), prior to introduction into the mass spectrometer. it2isotopes.com The IRMS measures the ratio of the masses corresponding to CH₃³⁷Cl and CH₃³⁵Cl. Continuous-flow GC-IRMS systems allow for automated analysis, where the separated compounds from the GC are directly introduced into the IRMS. it2isotopes.com This technique generally offers high precision, with analytical precision reported to be around ± 0.2‰. it2isotopes.com

Compound-specific isotope analysis (CSIA) is a powerful application of GC-IRMS that measures the isotopic composition of individual organochlorine compounds within a mixture. dioxin20xx.orgnih.govmicrobe.com This is particularly valuable in environmental studies for identifying the sources of contamination and for quantifying the extent of degradation of pollutants like organochlorine pesticides and chlorinated solvents. nih.govmicrobe.com As microorganisms preferentially break down molecules containing the lighter ³⁵Cl isotope, the remaining pool of the contaminant becomes enriched in ³⁷Cl. microbe.com

CSIA-Cl methods can be broadly categorized as offline or online. Offline methods involve collecting the purified compound after GC separation and then converting it to a compound suitable for analysis, such as cesium chloride (CsCl) for thermal ionization mass spectrometry (TIMS) or methyl chloride (CH₃Cl) for dual-inlet IRMS. dioxin20xx.orgnih.gov More recent developments have focused on online methods where the intact chlorinated molecules are analyzed directly by GC-IRMS or GC-quadrupole Mass Spectrometry (GC-qMS), avoiding cumbersome preparation steps. ub.eduresearchgate.net A novel method using gas chromatography-negative chemical ionization mass spectrometry (GC-NCI-qMS) has been developed for the CSIA-Cl of organochlorine pesticides, achieving high precision. nih.govnih.gov

Table 3: Precision of CSIA-Cl for Organochlorine Pesticides by GC-NCI-qMS

| Compound | Precision (‰) | Reference |

|---|---|---|

| α-Hexachlorocyclohexane (α-HCH) | 0.37 - 2.15 | nih.gov |

| p,p'-DDE | 0.37 - 2.15 | nih.gov |

| Other Organochlorine Pesticides (8 total) | 0.37 - 2.15 | nih.gov |

The development of on-line, or continuous flow, methods has been a significant advancement for compound-specific chlorine isotope analysis. ub.eduresearchgate.net These techniques directly couple the gas chromatograph to the mass spectrometer (either IRMS or qMS), eliminating the laborious offline conversion steps. acs.orgnih.govscispace.com This direct coupling results in a much faster analysis time, higher sample throughput, and often requires smaller sample amounts. researchgate.net

Various online approaches have been validated, including the direct analysis of non-combusted target molecules by GC-IRMS and GC-qMS. ub.eduresearchgate.net While GC-IRMS typically provides higher precision (around 0.1-0.2‰), GC-qMS offers greater flexibility for analyzing a wider variety of compounds and specific fragment ions. ub.eduresearchgate.net An innovative online method using a Purge & Trap system coupled with GC-CF-IRMS (P&T-GC-CF-IRMS) has been shown to be rapid, accurate, and requires smaller sample sizes compared to traditional offline techniques. researchgate.net Despite their advantages, online methods require careful optimization of instrumental parameters and robust data evaluation schemes, including mathematical corrections, to ensure accurate results. acs.orgnih.gov

Calibration and Standardization in Chlorine Isotope Measurements

Accurate and comparable chlorine isotope data rely on rigorous calibration and standardization protocols. All stable chlorine isotope ratios are expressed in delta (δ) notation as a per mil (‰) deviation from the internationally recognized standard, Standard Mean Ocean Chloride (SMOC), which is assigned a δ³⁷Cl value of 0‰. osti.gov

A critical aspect of obtaining reliable data is the use of a two-point calibration. nih.govnih.gov This involves analyzing at least two isotopically distinct reference materials that bracket the expected isotopic range of the samples. researchgate.netnih.gov Using a single-point calibration can lead to significant biases and inaccuracies in both the δ³⁷Cl values and the calculated isotope enrichment factors. nih.gov The availability of suitable, well-characterized reference materials that are molecularly identical to the analyte is essential, particularly for compound-specific analysis. researchgate.net To address the limited range of existing standards for some compounds, researchers have begun to synthesize ³⁷Cl-enriched materials to expand the calibration range and avoid biases from extrapolation. nih.gov Furthermore, international cross-calibration studies, where the same samples are analyzed by different laboratories using different techniques (e.g., IRMS vs. TIMS), are crucial for ensuring the consistency and comparability of chlorine isotope data worldwide. reading.ac.uk

Internal and External Standard Usage

To achieve high precision and accuracy in chlorine isotope analysis, both internal and external standards are employed to correct for instrumental mass fractionation and other analytical variabilities. nih.govnih.gov

Internal Standards are substances with a known isotopic composition that are added to a sample before analysis. spectroscopyonline.com The ideal internal standard should have a similar mass and ionization potential to the analyte to effectively compensate for matrix effects. nih.gov For instance, in the analysis of organic compounds, stable isotope-labeled versions of the analyte, such as those incorporating deuterium (B1214612) (D), carbon-13 (13C), or nitrogen-15 (B135050) (15N), are often used. youtube.com These labeled standards behave almost identically to the analyte during sample preparation and analysis, allowing for the correction of variations at every stage. youtube.com However, even with stable isotope standards, minor differences in behavior can occur, particularly due to matrix effects in techniques like liquid chromatography-mass spectrometry (LC-MS). youtube.com In inductively coupled plasma-mass spectrometry (ICP-MS), the internal standard should not have spectroscopic interferences with the sample matrix or the analyte itself. nih.gov The concentration of the internal standard is also a critical factor; it should be sufficient to produce a precise and stable signal. spectroscopyonline.com A calibrated internal standard is often used in every analytical run to ensure consistency. it2isotopes.com

External Standards are materials with a well-characterized isotopic composition that are analyzed separately from the sample but under the same analytical conditions. nih.gov They are used to create a calibration curve to which the sample's measured isotope ratio can be compared and corrected. researchgate.net A common external standard for chlorine isotope analysis is Standard Mean Ocean Chloride (SMOC), which is defined as having a δ37Cl value of 0‰. researchgate.netrsc.org Seawater itself is often used as a reference standard due to its relatively homogeneous chlorine isotopic composition. In the absence of internationally defined standards for all compounds, laboratories may use commercially available standards from different suppliers as mutual external isotope standards. nih.gov

The use of a two-point calibration scheme, employing two external standards with different isotopic compositions, is now considered indispensable for accurate compound-specific chlorine isotope analysis (CSIA). nih.govnih.gov This approach helps to avoid biases that can arise from single-point calibrations, especially when analyzing samples with a wide range of isotopic values. nih.govnih.gov Studies have shown that different calibration methods can lead to significant differences in the final δ37Cl values and calculated isotope enrichment factors. nih.gov To expand the calibration range for certain compounds like tetrachloroethene (PCE), researchers have even synthesized 37Cl-enriched standards. nih.gov

The choice between internal and external referencing schemes, along with the optimization of instrumental parameters like ionization energy and dwell times, significantly impacts the precision of the results. nih.govacs.org For instance, in gas chromatography-quadrupole mass spectrometry (GC-qMS), precisions with relative standard deviations between 0.4‰ and 2.1‰ have been achieved. nih.govacs.org

Interlaboratory Cross-Calibration and Validation

To ensure the reliability and comparability of chlorine isotope data across different laboratories and analytical techniques, interlaboratory cross-calibration and validation studies are essential. These studies involve the analysis of the same set of samples by multiple laboratories using their respective methodologies.

Several studies have been conducted to compare results from different analytical techniques, such as gas source isotope ratio mass spectrometry (IRMS) and thermal ionization mass spectrometry (TIMS). nih.govreading.ac.uk An extensive international cross-calibration involved laboratories in Paris, Reading, Utrecht, and Leeds, analyzing geological fluid samples and a manufactured methyl chloride (CH3Cl) gas sample with δ37Cl values ranging from approximately -6‰ to +6‰. reading.ac.uk The results showed very good agreement between the IRMS laboratories. reading.ac.uk For instance, the comparison between Paris and Reading Universities yielded a high correlation coefficient (R² = 0.999). reading.ac.uk Similarly, a good agreement was found between TIMS and IRMS techniques over a wide range of δ37Cl values. reading.ac.uk

These studies have established that for samples with chlorine isotopic compositions near 0‰, both IRMS and TIMS can produce comparable results with a difference of less than ±0.10‰. reading.ac.uk For samples with δ37Cl values further from SMOC, the techniques agree within less than ±0.30‰. reading.ac.uk

Method validation is a critical aspect of ensuring data quality. This involves demonstrating that an analytical method is accurate, precise, and fit for its intended purpose. For example, a method for compound-specific isotope analysis of chlorine using gas chromatography-high-temperature conversion-mass spectrometry/isotope ratio mass spectrometry (GC-HTC-MS/IRMS) was validated using reference materials with known isotopic compositions, including chlorinated ethylene, chloromethane, hexachlorocyclohexane, and the methyl ester of trichloroacetic acid. nih.govresearchgate.net The validation of a laser ablation multi-collector inductively coupled plasma mass spectrometry (LA-MC-ICP-MS) method was performed by analyzing reference materials JB-1a and JB-2, with the results being in accordance with published data. researchgate.netrsc.org

The development of new analytical approaches, such as using inductively coupled plasma tandem mass spectrometry (ICP-MS/MS) with a reaction gas, also requires rigorous validation to ensure both precision and accuracy. rsc.orgrsc.org Such methods have been shown to significantly improve precision over single-quadrupole techniques. rsc.orgrsc.org

Below are interactive data tables summarizing findings from key interlaboratory comparison and method validation studies.

Table 1: Interlaboratory Comparison of δ37Cl Values (‰ vs SMOC)

| Sample | Paris (IRMS) | Reading (IRMS) | Utrecht (IRMS) | Leeds (TIMS) |

| MMV1 | -0.84 | -0.88 | -0.91 | - |

| MMV2 | -5.34 | -5.30 | -5.25 | - |

| MMV3 | -2.98 | -3.02 | - | -3.00 |

| MMV4 | -1.45 | -1.49 | - | - |

| CH3Cl Gas | +1.40 | +1.40 | - | - |

| Data sourced from a 2004 study comparing different laboratories and techniques. reading.ac.uk |

Table 2: Validation of a GC-HTC-MS/IRMS Method for δ37Cl Analysis

| Reference Material | Known δ³⁷Cl (‰ vs SMOC) | Measured δ³⁷Cl (‰ vs SMOC) | Precision (‰, 1σ) |

| Chlorinated Ethylene | -2.52 | -2.49 | < 0.3 |

| Chloromethane | +0.29 | +0.31 | < 0.3 |

| Hexachlorocyclohexane | -1.80 | -1.75 | < 0.3 |

| Trichloroacetic Acid Methyl Ester | +3.20 | +3.25 | < 0.3 |

| Data from a 2015 study on the development and validation of a universal interface for compound-specific chlorine isotope analysis. nih.govresearchgate.net |

Geochemical and Environmental Applications of Chlorine 37 Isotope Tracing

Hydrogeological Tracing with δ³⁷Cl

The isotopic signature of chlorine is a valuable tool for understanding complex groundwater systems. The δ³⁷Cl value of water can reveal information about its source, the interactions it has had with surrounding rocks, and the physical processes governing its movement.

Groundwater Origin and Mixing Processes

The δ³⁷Cl signature can be instrumental in identifying the origins of groundwater and quantifying the mixing of different water bodies. gw-project.org When two or more water sources, each with a distinct isotopic composition, combine, the resulting mixture will have a δ³⁷Cl value that reflects the proportional contribution of each source. gw-project.org By analyzing the δ³⁷Cl values of various water samples in a region, hydrogeologists can trace the movement and mixing of waters from different origins, such as regional groundwater and shallow groundwater. usgs.gov For instance, a study in Rio Maior, Portugal, used δ³⁷Cl values to understand the origin of saline water, comparing the isotopic composition of a saline well with that of nearby freshwater wells to delineate hydraulic connections and barriers. lneg.pt This approach is particularly effective when combined with other isotopic tracers in a multi-isotope approach. gw-project.orgusgs.gov

Water-Rock Interaction Studies

The interaction between groundwater and the rocks it flows through can alter the water's chemical and isotopic composition. researchgate.net As groundwater moves through an aquifer, it can dissolve minerals containing chlorine, which can impart a specific δ³⁷Cl signature to the water. The extent of this interaction and the resulting isotopic shift depend on factors such as the mineralogy of the rock, the residence time of the water, and the temperature. usgs.gov Analyzing the δ³⁷Cl of groundwater can therefore provide clues about the lithology of the aquifer and the history of water-rock interactions. usgs.gov While some studies have noted a limited range of δ³⁷Cl variation in certain groundwater systems, making interpretation challenging, the analysis remains a key component in understanding subsurface geochemical processes.

Diffusion and Transport Mechanisms of Chloride in Aqueous Systems

The movement of chloride ions in the subsurface is governed by processes such as advection (the bulk movement of water) and diffusion (the movement of ions from an area of higher concentration to one of lower concentration). Isotopic fractionation can occur during diffusion, where the lighter ³⁵Cl isotope tends to move slightly faster than the heavier ³⁷Cl isotope. researchgate.net This results in a change in the δ³⁷Cl value of the chloride in the water. By studying these isotopic shifts, researchers can gain insights into the dominant transport mechanisms of chloride in aqueous systems, including porous media like lipid bilayer membranes. researchgate.netnih.gov Such studies are crucial for understanding contaminant transport and the movement of saline fronts in coastal aquifers.

Source Apportionment and Fate of Chlorine-Containing Compounds

The distinct isotopic signatures of natural and synthetic chlorine-containing compounds allow for their sources to be identified and their environmental pathways to be traced.

Tracing Chlorinated Organic Pollutants in Contaminated Environments (e.g., PCE, TCE)

Compound-specific isotope analysis (CSIA) of chlorine (CSIA-Cl) has emerged as a robust method for investigating the fate of chlorinated organic pollutants, such as tetrachloroethene (PCE) and trichloroethene (TCE), in contaminated groundwater. nih.govnih.gov These compounds are widespread contaminants, often found in industrial areas due to their use as solvents and degreasers. it2isotopes.comdss.go.th Understanding their degradation pathways is crucial for effective remediation strategies.

The principle behind CSIA-Cl lies in the isotopic fractionation that occurs during chemical and biological degradation processes. As PCE and TCE are broken down in the environment, the lighter isotope, ³⁵Cl, is typically removed at a slightly faster rate than the heavier ³⁷Cl. This results in the remaining pool of the contaminant becoming progressively enriched in ³⁷Cl. By measuring the chlorine isotope ratio (δ³⁷Cl) of the contaminant at different points in a groundwater plume, scientists can assess the extent of in situ degradation. nih.gov

A dual-isotope approach, combining chlorine and carbon isotope analysis (2D-CSIA), provides even more detailed insights. nih.gov This method can help to distinguish between different degradation pathways and to quantify the extent of contaminant breakdown. nih.gov For instance, a study of a contaminated aquifer demonstrated that combined carbon and chlorine isotope analysis could evaluate the extent of in situ PCE degradation, which ranged from 11% to 78%. nih.gov

The precision of δ³⁷Cl measurements is critical for these applications. Gas chromatography-quadrupole mass spectrometry (GC-qMS) and gas chromatography-high resolution mass spectrometry (GC-HRMS) are common analytical techniques, with achievable precision for δ³⁷Cl in PCE and TCE being as low as 0.21‰ and 0.43‰, respectively. nih.govacs.org

Key Research Findings:

Degradation Assessment: Changes in δ³⁷Cl values of PCE and TCE in groundwater can be used to monitor and quantify natural attenuation and engineered remediation efforts. nih.govdss.go.th

Source Identification: While challenging, variations in the initial δ³⁷Cl of different commercial PCE and TCE products can sometimes aid in source apportionment. nih.gov

Methodological Advancements: The development of online analytical methods has improved the sensitivity and precision of δ³⁷Cl analysis for chlorinated solvents, requiring less sample preparation. it2isotopes.com

Table 1: Isotope Fractionation in Chlorinated Organic Pollutants

This table summarizes key findings related to the isotopic analysis of common chlorinated pollutants.

| Compound | Application | Key Finding | Reference |

| Tetrachloroethene (PCE) | Biodegradation Assessment | Combined carbon and chlorine isotope analysis (2D-CSIA) can quantify in situ degradation, with observed degradation ranging from 11-78%. | nih.gov |

| Trichloroethene (TCE) | Source and Fate Tracking | Variations in δ³⁷Cl and δ¹³C values can help differentiate between contaminant sources and assess degradation. | usgs.gov |

| PCE and TCE | Analytical Methodology | GC-HRMS allows for precise δ³⁷Cl analysis, with precision up to 0.21‰ for PCE and 0.43‰ for TCE. | nih.gov |

Identification of Manufacturing Signatures in Commercial Chlorinated Solvents

The isotopic composition of chlorine in commercial chlorinated solvents can vary depending on the manufacturing process and the source of the raw materials. This variation provides a potential "fingerprint" that can be used to distinguish between different sources of contamination.

Research has shown that the δ³⁷Cl values of PCE and TCE from different manufacturers can exhibit significant differences. nih.gov For example, a study found that the relative isotope ratio variations (Δ³⁷Cl) of PCE and TCE in reagents and plastic materials ranged from -1.84 ± 0.7‰ to 15.12 ± 0.85‰, allowing for the differentiation of most sources. nih.gov

These manufacturing-specific isotopic signatures can be a valuable tool in environmental forensics. By comparing the δ³⁷Cl of a contaminant in the environment to the signatures of potential commercial sources, it may be possible to identify the party responsible for the pollution. However, it is important to note that isotopic fractionation during degradation can alter the original signature, which must be accounted for in such investigations. nih.gov

Key Research Findings:

Source Differentiation: Distinct δ³⁷Cl values have been observed in PCE and TCE from different manufacturers, enabling source identification. nih.gov

Forensic Applications: Isotopic fingerprinting of commercial solvents can be used to trace the origin of contamination in groundwater.

Limitations: Post-manufacturing isotopic fractionation due to degradation must be considered when using δ³⁷Cl for source tracking. nih.gov

Table 2: Manufacturing Signatures in Chlorinated Solvents

This table highlights the use of chlorine isotopes in identifying the origin of commercial solvents.

| Solvent | Isotopic Signature Range (Δ³⁷Cl) | Significance | Reference |

| PCE and TCE | -1.84 ± 0.7‰ to 15.12 ± 0.85‰ | Allows for the differentiation of most commercial sources. | nih.gov |

Isotope Fractionation in Geochemical Processes

The distribution of chlorine isotopes is influenced by a range of geochemical processes, leading to measurable fractionation. Understanding these fractionation mechanisms is essential for interpreting δ³⁷Cl data in natural systems.

Vapor-Liquid Fractionation of Chlorine Isotopes

During the phase change from liquid to vapor, chlorine isotopes can be fractionated. Experimental studies have investigated this phenomenon in various systems. For instance, in the H₂O–NaCl system at high temperatures (400°C and 450°C), the chlorine isotope fractionation between the coexisting vapor and liquid phases is generally small, typically within 0.2‰ of zero. gfz-potsdam.depreprints.org

However, for organic compounds like trichloroethylene (B50587), the equilibrium vapor-liquid fractionation can be more significant, with values as large as 0.5‰ observed at room temperature. geologyscience.ru In contrast, dichloromethane (B109758) shows a smaller fractionation of 0.1‰ under the same conditions. geologyscience.ru The volatilization of trichloroethene and trichloromethane from water has been shown to cause only small or negligible chlorine isotope fractionation. rsc.org

These findings have implications for understanding the behavior of chlorine-containing compounds in atmospheric and geothermal systems.

Mineral-Melt Fractionation in Igneous Systems

In igneous systems, the partitioning of chlorine between minerals and silicate (B1173343) melts can lead to isotopic fractionation. Theoretical estimates and experimental data suggest that at magmatic temperatures, the fractionation between minerals (like apatite) and melt is relatively small, on the order of approximately 0.2‰ at 600°C. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org This implies that even extensive fractional crystallization of chlorine-bearing minerals would have a limited impact on the δ³⁷Cl of the residual melt. geochemicalperspectivesletters.org

Studies of volcanic rocks have shown that there is generally no significant fractionation of chlorine isotopes between different silicate minerals within a single sample. oup.com However, the interaction between fluids and melts is a more significant driver of isotopic variation.

Isotope Fractionation during Salt Precipitation and Dissolution

The processes of salt precipitation from brines and subsequent dissolution are major drivers of chlorine isotope fractionation in sedimentary environments. During the evaporation of solutions containing salts like NaCl, KCl, and MgCl₂·6H₂O, the δ³⁷Cl values of both the precipitated salt and the coexisting brine tend to decrease. daneshyari.com The residual brine becomes a reservoir for the lighter ³⁵Cl isotope. daneshyari.com

The magnitude of this fractionation depends on the specific salt being precipitated. For example, the fractionation factor is larger for NaCl than for KCl and MgCl₂. researchgate.net This differential fractionation can lead to systematic variations in the δ³⁷Cl of evaporite sequences, providing insights into the evolution of ancient brines and the conditions of salt deposition. daneshyari.comcdnsciencepub.com For instance, negative δ³⁷Cl values (less than -1‰) in rock salts can indicate that the brines reached the final stages of salt deposition. cdnsciencepub.com

Assimilation of Magmatic Brines and its Effect on δ³⁷Cl in Igneous Rocks

A significant process affecting the chlorine isotopic composition of igneous rocks is the assimilation of magmatic brines. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org Magmatic brines, which are high-density, chlorine-enriched aqueous fluids, can exsolve from silicic melts during late-stage crystallization. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org

Kinetic diffusion effects during this exsolution can lead to considerable fractionation, with the brine acquiring highly negative δ³⁷Cl values (up to -5‰). geochemicalperspectivesletters.orggeochemicalperspectivesletters.orgresearchgate.net When these low-δ³⁷Cl brines are assimilated by later batches of magma, they can systematically shift the δ³⁷Cl of the resulting silicic rocks to more negative values. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org This process has been identified as a fundamental, yet previously unrecognized, part of rhyolite genesis. geochemicalperspectivesletters.org

Studies in Iceland have shown that silicic rocks have systematically lower δ³⁷Cl values (by up to 2.9‰) compared to associated basalts, a shift that cannot be explained by other processes like crustal assimilation or mineral-melt fractionation alone. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org This points to the assimilation of magmatic brines as the primary cause. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org

Key Research Findings:

Brine Assimilation: The assimilation of low-δ³⁷Cl magmatic brines is a key process controlling the chlorine isotopic composition of silicic igneous rocks. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org

Rhyolite Genesis: This assimilation is considered a fundamental aspect of how rhyolitic magmas are formed. geochemicalperspectivesletters.org

Isotopic Signature: The process results in silicic rocks having significantly more negative δ³⁷Cl values than their basaltic counterparts. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org

Table 3: Chemical Compounds Mentioned

Pore Fluid Evolution and Isotopic Signatures in Sedimentary Basins

The stable isotope of chlorine, Chlorine-37 (³⁷Cl), serves as a powerful tracer for understanding the origin, evolution, and transport of pore fluids within sedimentary basins. The isotopic composition of chlorine, expressed as δ³⁷Cl in per mil (‰) relative to Standard Mean Ocean Chloride (SMOC), provides insights into processes such as fluid-rock interaction, mixing of different water bodies, and solute transport mechanisms that are not discernible from chlorine concentrations alone. researchgate.net